![molecular formula C11H12O B026589 1-[4-[(E)-prop-1-enyl]phenyl]ethanone CAS No. 109586-46-1](/img/structure/B26589.png)
1-[4-[(E)-prop-1-enyl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(E)-prop-1-enyl]phenyl]ethanone, also known as chalcone, is a natural compound that belongs to the flavonoid family. It is found in various plants, such as Angelica keiskei, licorice, and turmeric. Chalcone has attracted significant attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-[4-[(E)-prop-1-enyl]phenyl]ethanone varies depending on its specific therapeutic application. For example, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Chalcone's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
Chalcone has been shown to modulate various biochemical and physiological processes in the body. For instance, it has been found to regulate glucose metabolism by enhancing insulin sensitivity and stimulating glucose uptake. Chalcone also exhibits lipid-lowering effects by reducing lipid accumulation and inhibiting lipogenesis. Additionally, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to protect against neurodegeneration by attenuating oxidative stress and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone's synthesis method is relatively simple and cost-effective, making it readily available for research purposes. It also exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases and disorders. However, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's bioavailability and stability can be a limitation for lab experiments. Its poor solubility in water and susceptibility to degradation can affect its efficacy and reproducibility in experiments.
Orientations Futures
Chalcone's potential therapeutic properties make it a promising compound for future research. Some of the future directions for 1-[4-[(E)-prop-1-enyl]phenyl]ethanone research include:
1. Investigating its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
2. Studying its role in regulating gut microbiota and its potential use in treating gut-related disorders.
3. Exploring its neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
5. Studying its potential use in developing novel anticancer therapies.
Conclusion:
In conclusion, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone is a natural compound with a wide range of therapeutic properties. Its synthesis method is relatively simple and cost-effective, making it readily available for research purposes. Chalcone's potential use in treating various diseases and disorders makes it a promising compound for future research. However, its bioavailability and stability can be a limitation for lab experiments. Overall, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's potential therapeutic properties warrant further investigation to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction yields a β-unsaturated carbonyl compound, which is 1-[4-[(E)-prop-1-enyl]phenyl]ethanone. This synthesis method is relatively simple and cost-effective, making 1-[4-[(E)-prop-1-enyl]phenyl]ethanone readily available for research purposes.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Chalcone has also been investigated for its potential use in treating diabetes, obesity, and cardiovascular diseases.
Propriétés
Numéro CAS |
109586-46-1 |
|---|---|
Nom du produit |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H,1-2H3/b4-3+ |
Clé InChI |
PIXKUBMUBIEAPI-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C1=CC=C(C=C1)C(=O)C |
SMILES |
CC=CC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CC=CC1=CC=C(C=C1)C(=O)C |
Synonymes |
Ethanone, 1-[4-(1E)-1-propenylphenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



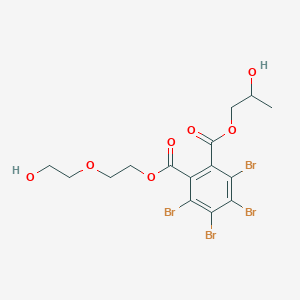
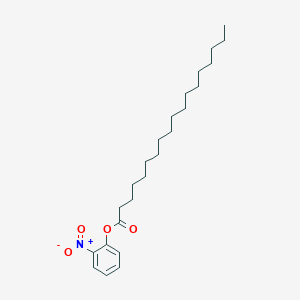
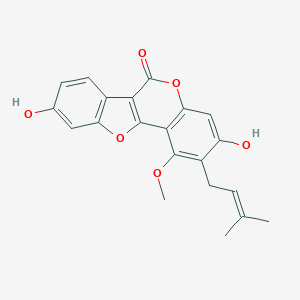
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
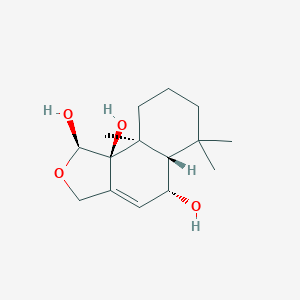
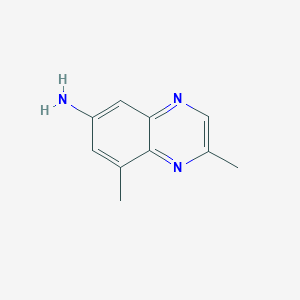
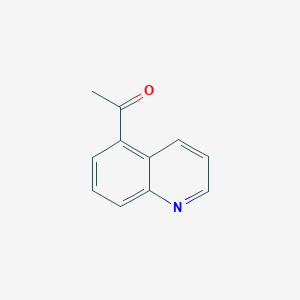
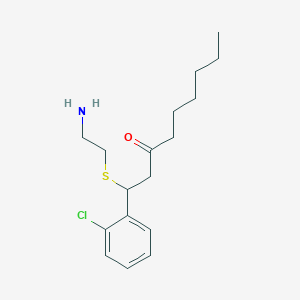
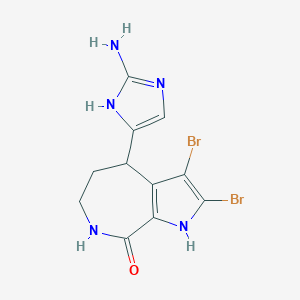
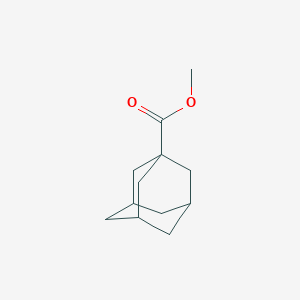
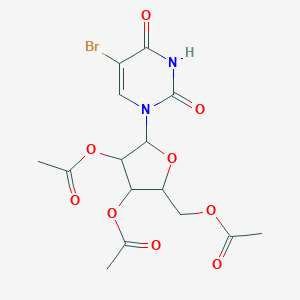
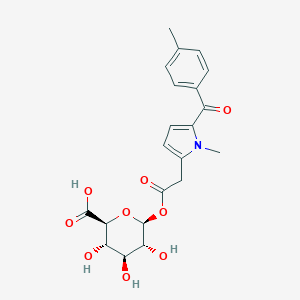
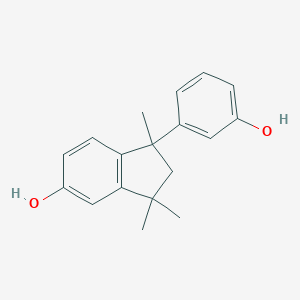
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)